2-Fluoro-6-hydroxy-4-(trifluoromethyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-6-hydroxy-4-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H4F4O3. It is a derivative of benzoic acid, characterized by the presence of fluorine and hydroxyl groups, as well as a trifluoromethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-hydroxy-4-(trifluoromethyl)benzoic acid can be achieved through several methods. One common approach involves the fluorination of a suitable precursor, such as 2-hydroxy-4-(trifluoromethyl)benzoic acid, using a fluorinating agent like Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent added to a solution of the precursor in an appropriate solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced fluorinating agents and catalysts can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-hydroxy-4-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-fluoro-6-oxo-4-(trifluoromethyl)benzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol, yielding 2-fluoro-6-hydroxy-4-(trifluoromethyl)benzyl alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions typically occur under controlled conditions, with specific temperatures and solvents to optimize the yield and selectivity .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as 2-fluoro-6-oxo-4-(trifluoromethyl)benzoic acid, 2-fluoro-6-hydroxy-4-(trifluoromethyl)benzyl alcohol, and substituted benzoic acids .
Scientific Research Applications
2-Fluoro-6-hydroxy-4-(trifluoromethyl)benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Fluoro-6-hydroxy-4-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine and trifluoromethyl groups enhances its binding affinity and selectivity, allowing it to modulate the activity of these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-Hydroxy-4-(trifluoromethyl)benzoic acid
- 2-Fluoro-4-(trifluoromethyl)benzoic acid
- 2,6-Bis(trifluoromethyl)benzoic acid
Uniqueness
2-Fluoro-6-hydroxy-4-(trifluoromethyl)benzoic acid is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. The combination of fluorine, hydroxyl, and trifluoromethyl groups enhances its reactivity and binding affinity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H4F4O3 |
---|---|
Molecular Weight |
224.11 g/mol |
IUPAC Name |
2-fluoro-6-hydroxy-4-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C8H4F4O3/c9-4-1-3(8(10,11)12)2-5(13)6(4)7(14)15/h1-2,13H,(H,14,15) |
InChI Key |
XXBCOPDHZXQLCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1O)C(=O)O)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.